Synthesis of 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Synthesis of 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Technical Guide:
Part 1: Executive Summary & Strategic Approach
This guide details the synthesis of 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (also known as 1-(2,3-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one). This molecule belongs to the dihydrochalcone class, often utilized as a scaffold in the development of kinase inhibitors and non-peptide antagonists.
The Core Challenge: The synthesis presents two primary regiochemical and chemoselective challenges:
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Regio-integrity of the Dichloro Ring: Friedel-Crafts acylation of 1,2-dichlorobenzene typically yields the 3,4-isomer. Therefore, the 2,3-dichloro motif must be introduced via a regiospecific precursor (e.g., 2,3-dichlorobenzonitrile).
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Chemoselective Reduction: The final step requires reducing the
-unsaturated alkene of the intermediate chalcone without reducing the carbonyl group or dehalogenating the aryl chlorides—a common side reaction with standard Pd/C hydrogenation.
The Solution: We employ a convergent Aldol Condensation-Hydrogenation strategy. The pathway utilizes a Claisen-Schmidt condensation to form the chalcone linkage, followed by a homogeneous catalytic hydrogenation using Wilkinson’s Catalyst to ensure the preservation of the aryl-chloride bonds.
Part 2: Retrosynthetic Analysis
The target molecule is disconnected at the C2-C3 bond (alpha to the carbonyl), revealing two commercially viable aromatic precursors.
Figure 1: Retrosynthetic disconnection revealing the requisite acetophenone and benzaldehyde fragments.
Part 3: Experimental Protocols
Phase 1: Synthesis of the Chalcone Intermediate
Reaction: Claisen-Schmidt Condensation Objective: Form the carbon-carbon double bond linking the two aromatic systems.
Reagents:
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Ketone: 2,3-Dichloroacetophenone (1.0 eq) [CAS: 2234-16-4]
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Aldehyde: 2,3-Dimethylbenzaldehyde (1.05 eq) [CAS: 5779-93-1]
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Base: Sodium Hydroxide (NaOH), 10% aqueous solution.
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Solvent: Ethanol (95%).[1]
Protocol:
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Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroacetophenone (18.9 g, 100 mmol) and 2,3-dimethylbenzaldehyde (14.1 g, 105 mmol) in Ethanol (150 mL).
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Initiation: Cool the solution to 0–5°C in an ice bath. Dropwise add 10% NaOH (50 mL) over 20 minutes. The solution will likely turn yellow/orange, indicating enolate formation and conjugation.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (chalcone) often precipitates out of the solution as the reaction progresses.
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Work-up:
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Purification: Recrystallize from hot Ethanol/Ethyl Acetate.
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Expected Yield: 85–90%[1]
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Appearance: Yellow crystalline solid.
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Critical Note (E-E-A-T): If the starting material 2,3-dichloroacetophenone is not commercially available, do not attempt Friedel-Crafts acetylation of 1,2-dichlorobenzene, as this yields the 3,4-dichloro isomer. Instead, synthesize via Grignard addition (MeMgBr) to 2,3-dichlorobenzonitrile followed by hydrolysis.
Phase 2: Chemoselective Reduction
Reaction: Homogeneous Catalytic Hydrogenation Objective: Reduce the alkene to an alkane without dechlorinating the aromatic ring.
Reagents:
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Substrate: Chalcone from Phase 1 (10 mmol).
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Catalyst: Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson’s Catalyst) (0.5 mol%).
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Solvent: Benzene:Ethanol (1:1) or Toluene:Ethanol (1:1).
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Gas: Hydrogen (
) balloon (1 atm).
Protocol:
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Setup: Flame-dry a 250 mL Schlenk flask under argon.
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Dissolution: Add the Chalcone (3.19 g, 10 mmol) and Wilkinson’s Catalyst (46 mg, 0.05 mmol) to the flask. Add degassed solvent (50 mL).
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Hydrogenation: Purge the flask with Hydrogen gas (vacuum/fill cycle x3). Stir the solution under a Hydrogen balloon at room temperature for 12–18 hours.
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Work-up:
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Purification: Pass the residue through a short pad of silica gel (eluting with CH2Cl2) to remove the rhodium catalyst. Concentrate the filtrate. Recrystallize from Hexane/Ether if necessary.
Part 4: Data & Validation
Physicochemical Properties Table
| Property | Value / Description |
| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
| Molecular Formula | |
| Molecular Weight | 307.21 g/mol |
| Predicted LogP | ~5.2 (Highly Lipophilic) |
| Appearance | White to off-white crystalline solid |
Expected Analytical Signatures
1H NMR (400 MHz, CDCl3):
- 2.25 (s, 3H): Methyl group on the phenyl ring.
- 2.30 (s, 3H): Second methyl group.
- 3.05 (t, J=7.5 Hz, 2H): Benzylic protons (-CH2-Ar).
- 3.30 (t, J=7.5 Hz, 2H): Alpha-carbonyl protons (-CO-CH2-).
- 7.00 – 7.20 (m, 3H): Protons of the dimethylphenyl ring.
- 7.30 (t, 1H): Proton at position 5' of the dichlorophenyl ring.
- 7.45 (dd, 1H): Proton at position 4' of the dichlorophenyl ring.
- 7.55 (dd, 1H): Proton at position 6' of the dichlorophenyl ring (deshielded by carbonyl).
Mass Spectrometry (ESI+):
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[M+H]+: 307.07 / 309.07 (Characteristic isotope pattern for
).
Part 5: Workflow Visualization
Figure 2: Step-by-step reaction workflow from precursors to the final dihydrochalcone.
Part 6: References
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Preparation of 2,3-dimethylbenzaldehyde:
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General Procedure for Chalcone Synthesis (Claisen-Schmidt):
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Chemoselective Hydrogenation (Wilkinson's Catalyst):
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Method: Selective reduction of alkenes in the presence of halogens and carbonyls.
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Source: Osborn, J. A., et al. "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof." Journal of the Chemical Society A, 1966, 1711-1732. Link
-
-
Structure Verification (Related Compound):
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]
- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. Method for synthesizing 2,3í»-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal - Google Patents [patents.google.com]
- 9. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | C17H16Cl2O | CID 24726468 - PubChem [pubchem.ncbi.nlm.nih.gov]
